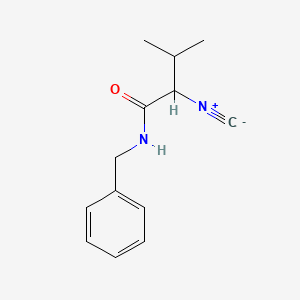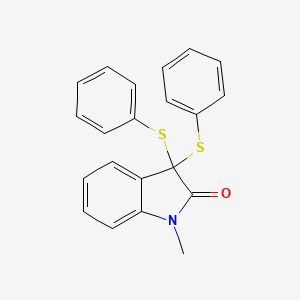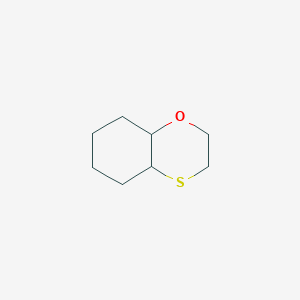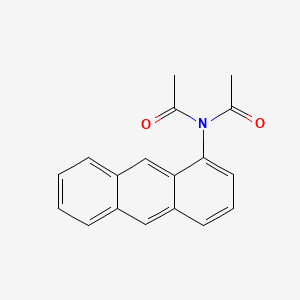![molecular formula C7H11N3O2 B14498437 N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide CAS No. 64341-19-1](/img/structure/B14498437.png)
N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide typically involves the reaction of furan derivatives with hydrazine and methylating agents. One common method includes the following steps:
Starting Materials: Furan-2-carbaldehyde, methylhydrazine, and a suitable solvent such as ethanol or methanol.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Procedure: Furan-2-carbaldehyde is reacted with methylhydrazine in the presence of a catalytic amount of acid (e.g., acetic acid) to form the intermediate hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide involves its interaction with cellular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and a hydrazine moiety, but it differs in its substitution pattern and functional groups.
Furan-2-carbaldehyde: A simpler furan derivative that serves as a precursor in the synthesis of various furan-based compounds.
Uniqueness
N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide is unique due to its specific combination of a furan ring and a methylhydrazinecarboxamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
64341-19-1 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-amino-1-(furan-2-ylmethyl)-1-methylurea |
InChI |
InChI=1S/C7H11N3O2/c1-10(7(11)9-8)5-6-3-2-4-12-6/h2-4H,5,8H2,1H3,(H,9,11) |
InChI Key |
LIEMPAXIZHNVLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


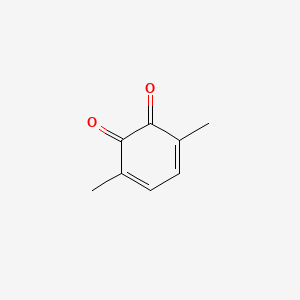
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
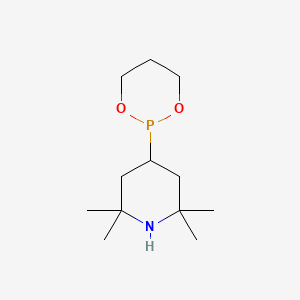
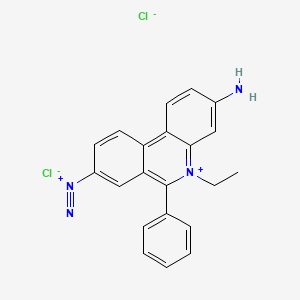
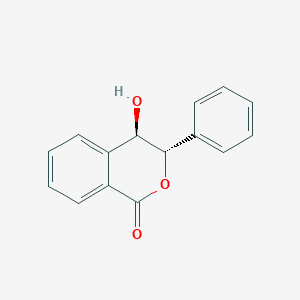

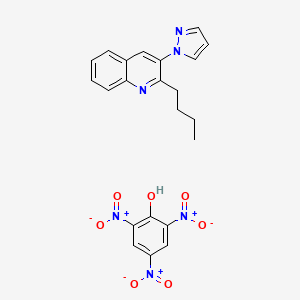
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
